molecular formula C14H17F2N3 B11729177 N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 1855940-52-1

N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11729177
CAS No.: 1855940-52-1
M. Wt: 265.30 g/mol
InChI Key: MFHVGFVLIJVGSX-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,5-difluorophenyl group, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 3,5-difluorophenyl Group: The 3,5-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.

    Substitution with Methyl and Isopropyl Groups: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for alkylation reactions, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-imidazol-4-amine
  • N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-triazol-4-amine

Uniqueness

N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

CAS No.

1855940-52-1

Molecular Formula

C14H17F2N3

Molecular Weight

265.30 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C14H17F2N3/c1-9(2)19-8-14(10(3)18-19)17-7-11-4-12(15)6-13(16)5-11/h4-6,8-9,17H,7H2,1-3H3

InChI Key

MFHVGFVLIJVGSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC(=C2)F)F)C(C)C

Origin of Product

United States

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